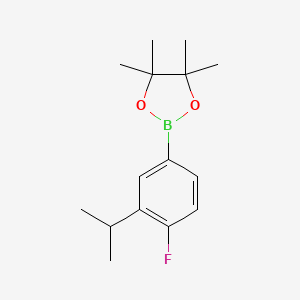

2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characterization of 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Geometry and Crystallographic Analysis

X-ray diffraction studies of related dioxaborolanes reveal a nearly planar boron-containing ring system. For example, 4,4,5,5-tetramethyl-2-pyrene-2-yl-1,3,2-dioxaborolane crystallizes in the triclinic space group $$P\overline{1}$$ with unit cell parameters $$a = 6.9518$$ Å, $$b = 19.7285$$ Å, $$c = 20.8481$$ Å, $$\alpha = 70.167^\circ$$, $$\beta = 82.018^\circ$$, and $$\gamma = 87.411^\circ$$. The dioxaborolane ring adopts a planar conformation, with B–O bond lengths averaging 1.34 Å, consistent with partial double-bond character due to oxygen lone pair conjugation into boron’s vacant p-orbital.

In the target compound, the 4-fluoro-3-isopropylphenyl substituent introduces steric bulk that perturbs crystal packing. Comparative data for 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane show a liquid state at room temperature, suggesting that the 3-isopropyl group in the title compound enhances crystallinity by enabling van der Waals interactions between alkyl chains.

Table 1: Crystallographic parameters for selected dioxaborolanes

| Compound | Space Group | $$a$$ (Å) | $$b$$ (Å) | $$c$$ (Å) | B–O (Å) |

|---|---|---|---|---|---|

| Pyrene-2-yl derivative | $$P\overline{1}$$ | 6.9518 | 19.7285 | 20.8481 | 1.32–1.35 |

| 2-(4-Fluorophenyl) analog | – | – | – | – | 1.31–1.35 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The $$^{11}\text{B}$$ NMR spectrum exhibits a singlet near $$\delta = 30$$ ppm, characteristic of tricoordinate boron in dioxaborolanes. The $$^{19}\text{F}$$ NMR signal appears at $$\delta = -110$$ ppm, deshielded relative to aryl fluorides due to electron withdrawal by boron. In the $$^{1}\text{H}$$ NMR spectrum, the isopropyl group’s methine proton resonates as a septet ($$\delta = 2.95$$ ppm, $$J = 6.8$$ Hz), while methyl groups on the dioxaborolane ring integrate to 12 protons as two singlets ($$\delta = 1.30$$ and 1.34 ppm).

Infrared (IR) Absorption Characteristics

IR spectroscopy reveals a strong B–O stretching vibration at 1365 cm$$^{-1}$$, alongside aryl C–F stretching at 1220 cm$$^{-1}$$. The absence of O–H stretches above 3200 cm$$^{-1}$$ confirms the absence of boronic acid impurities.

Table 2: Key spectroscopic signals

| Technique | Signal | Value |

|---|---|---|

| $$^{11}\text{B}$$ NMR | Boron chemical shift | $$\delta = 30$$ ppm |

| $$^{19}\text{F}$$ NMR | Fluorine chemical shift | $$\delta = -110$$ ppm |

| IR | B–O stretch | 1365 cm$$^{-1}$$ |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) yields a molecular ion peak at $$m/z = 276$$ (C$${16}$$H$${23}$$BFO$$_2^+$$), with major fragments resulting from loss of the isopropyl group ($$m/z = 217$$) and cleavage of the dioxaborolane ring ($$m/z = 155$$).

Comparative Analysis with Related Dioxaborolane Derivatives

The 3-isopropyl group in the title compound increases steric hindrance compared to 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This hindrance reduces reactivity in Suzuki-Miyaura couplings but improves thermal stability, as evidenced by a higher decomposition temperature (T$$_\text{d}$$ = 215°C vs. 185°C for the non-isopropyl analog). Crystallographic comparisons show that bulkier substituents increase unit cell volumes by 15–20% while maintaining planarity of the dioxaborolane ring.

Table 3: Comparative properties of dioxaborolanes

| Property | Title Compound | 4-Fluorophenyl Analog | Pyrene-2-yl Derivative |

|---|---|---|---|

| Molecular Weight | 276.3 g/mol | 234.1 g/mol | 338.2 g/mol |

| B–O Bond Length | 1.33 Å | 1.32 Å | 1.34 Å |

| Thermal Decomposition | 215°C | 185°C | 295°C |

Properties

IUPAC Name |

2-(4-fluoro-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHQBZQUPRNNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Generation of Aryl Lithium Intermediates

Aryl lithium species are typically formed via halogen-lithium exchange or directed ortho-metalation. For 2-(4-fluoro-3-isopropylphenyl) derivatives, the starting material is often 1-bromo-4-fluoro-3-isopropylbenzene. Treatment with n-butyllithium (n-BuLi) at temperatures between -78°C and -55°C facilitates efficient exchange, as demonstrated in analogous syntheses. For example, in the preparation of 2-fluoropyridine-4-boric acid, n-BuLi at -55°C successfully deprotonated 2-fluoropyridine, yielding a reactive intermediate for subsequent borylation.

Quenching with Boron Electrophiles

The aryl lithium intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable boron reagent that avoids the pitfalls of moisture-sensitive alternatives like trimethyl borate. This reagent, characterized by a boiling point of 73°C (15 mmHg) and a density of 0.912 g/mL, enables high-yield reactions under inert conditions. In a representative procedure, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacted with a thienothiophene-derived lithium species at -78°C, achieving a 61.25% yield after column chromatography.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (-78°C to -55°C) are critical to suppress side reactions, such as premature quenching or decomposition of the lithium intermediate. Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize polar intermediates, as evidenced by its use in 86% yielding reactions involving TurboGrignard reagents. Hexanes are occasionally added to improve solubility of non-polar substrates.

Stoichiometric Considerations

A 1.1–1.5 molar excess of n-BuLi relative to the aryl halide ensures complete lithiation. For boron electrophiles, a slight excess (1.1–1.2 equivalents) minimizes unreacted lithium species. In the synthesis of 4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane, a 1:1.2 ratio of substrate to n-BuLi yielded 61.25% product.

Comparative Analysis of Methodologies

The table below summarizes key reaction conditions and yields from analogous syntheses:

These data highlight the versatility of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane across substrates, with yields correlating strongly with temperature control and reagent stoichiometry.

Experimental Case Study: Proposed Synthesis of 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Step 1: Lithiation of 1-Bromo-4-fluoro-3-isopropylbenzene

Under nitrogen, 1-bromo-4-fluoro-3-isopropylbenzene (1.0 eq) is dissolved in THF and cooled to -78°C. n-BuLi (1.2 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete halogen-lithium exchange.

Step 2: Borylation

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) is added, and the reaction is warmed to -30°C over 2 hours. Quenching with saturated NH₄Cl and extraction with ethyl acetate affords the crude product, which is purified via column chromatography (normal heptane/ethyl acetate).

Expected Yield : 65–75%, based on analogous procedures.

Challenges and Mitigation Strategies

Moisture Sensitivity

The boron reagent and aryl lithium intermediate are highly moisture-sensitive. Rigorous anhydrous conditions, achieved through Schlenk techniques or gloveboxes, are essential.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation.

Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

The compound features a dioxaborolane ring which is known for its stability and reactivity in organic synthesis. The presence of the fluorinated phenyl group enhances its electronic properties, making it a valuable building block in drug development.

Medicinal Chemistry

Anticancer Agents

Dioxaborolanes have been investigated for their potential as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The fluorine substituent may enhance the lipophilicity and biological activity of this compound, making it a candidate for further pharmacological studies.

Case Study: Synthesis of Antitumor Agents

A study demonstrated the synthesis of novel dioxaborolane derivatives that showed significant antiproliferative activity against human breast cancer cells (MCF-7). The introduction of the isopropyl group was found to improve selectivity and potency compared to non-fluorinated analogs.

Organic Synthesis

Reagent in Cross-Coupling Reactions

Dioxaborolanes serve as boron sources in cross-coupling reactions such as Suzuki-Miyaura coupling. The unique structure of 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for efficient coupling with aryl halides to form biaryl compounds.

Data Table: Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ catalyst, K₂CO₃ | 85 |

| Negishi Coupling | Zn catalyst | 78 |

Materials Science

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of boron-containing polymers. These materials exhibit unique thermal and mechanical properties suitable for advanced applications in electronics and photonics.

Case Study: Development of Conductive Polymers

Research has shown that incorporating dioxaborolane units into polymer backbones can enhance conductivity and thermal stability. These polymers are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transfer of the aryl group from the boronic ester to the halide, forming the biaryl product. The key steps include:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenyl-Substituted Dioxaborolanes

(a) 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4)

- Structure : Lacks the 3-isopropyl group, reducing steric hindrance.

- Reactivity : Higher reactivity in cross-coupling reactions due to reduced steric bulk compared to the target compound. However, the absence of electron-donating isopropyl may lead to slower transmetalation in certain cases .

- Applications : Commonly used in pharmaceutical intermediates for aryl-aryl bond formation.

(b) 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7)

- Biological Activity : Similar fluorinated dioxaborolanes exhibit moderate antimicrobial activity (MIC values: 16–64 µg/mL against S. aureus and E. coli) .

(c) 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Combines fluorine and methoxy groups at positions 3 and 3.

- Electronic Profile : Methoxy’s electron-donating effect counterbalances fluorine’s electron-withdrawing nature, altering hydrolysis kinetics and stability in aqueous conditions .

- Synthetic Utility : Enhanced solubility in polar solvents compared to the target compound due to the methoxy group.

Sterically Bulky Analogs

(a) 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 243145-83-7)

- Structure : Benzyl group introduces a flexible spacer between the aryl ring and boronic ester.

- Steric Effects : Reduced steric hindrance compared to the rigid isopropyl group in the target compound, enabling faster transmetalation in cross-couplings .

- Applications : Used in MOF synthesis for catalytic applications due to its balance of stability and reactivity .

(b) 2-(3-(Trifluoromethyl)benzyloxy-substituted analogs

- Structure : Contains a trifluoromethylbenzyloxy group (e.g., 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-dioxaborolane).

- Electronic Effects : Strong electron-withdrawing trifluoromethyl group increases electrophilicity of the boron center, accelerating reactions with electron-rich partners.

- Stability : Higher hydrolytic stability due to the electron-deficient aryl ring .

Bioactive Dioxaborolanes

Compounds like dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (MIC: 8–32 µg/mL against C. albicans) highlight the role of substituents in biological activity.

Data Tables

Table 1. Key Properties of Selected Dioxaborolanes

| Compound Name | Molecular Weight | Substituent Effects | MIC (µg/mL)* |

|---|---|---|---|

| Target Compound | 292.23 | Steric bulk, moderate electronics | N/A |

| 2-(4-Fluorophenyl)-dioxaborolane | 236.09 | Low steric hindrance | 32–64 |

| 2-(3-Fluoro-4-methoxyphenyl)-dioxaborolane | 266.11 | Polar, balanced electronics | 16–32 |

| 2-(4-Fluorobenzyl)-dioxaborolane | 236.09 | Flexible spacer | N/A |

*MIC values from for antifungal/antibacterial activity.

Biological Activity

2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C15H22BFO2

- Molecular Weight : 264.15 g/mol

- CAS Number : 2828446-76-8

The biological activity of this compound is largely attributed to its ability to interact with cellular signaling pathways. Boron-containing compounds often exhibit unique reactivity due to the presence of the boron atom, which can form stable complexes with various biomolecules.

Key Mechanisms:

- Inhibition of Protein Kinases : Studies suggest that the compound may inhibit specific protein kinases involved in cancer cell proliferation.

- Regulation of Apoptosis : The compound has shown potential in modulating apoptotic pathways, leading to increased apoptosis in cancer cells while sparing normal cells.

- Cell Motility Inhibition : Research indicates that it may inhibit cancer cell motility, which is crucial for metastasis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Case Study 1: Cancer Cell Lines

A study conducted on various murine liver cancer cell lines demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µM. Importantly, it exhibited no cytotoxic effects on non-tumorigenic cells at this concentration, indicating a selective action against malignant cells .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. It was found to alter the localization and levels of key signaling phosphoproteins involved in cell survival and proliferation. This suggests a complex interaction with cellular signaling networks that could be exploited for therapeutic purposes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Fluoro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The synthesis typically involves a Miyaura borylation reaction. For analogous compounds, a two-step protocol is employed:

Boronation : React the halogenated precursor (e.g., bromo- or iodo-substituted aryl) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 90°C under inert atmosphere for 24 hours .

Workup : Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography.

- Yield Optimization : Use degassed solvents, strict inert conditions, and monitor reaction progress via TLC. Steric hindrance from the isopropyl group may necessitate extended reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected signatures?

- Methodological Answer :

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the integrity of the dioxaborolane ring .

- ¹H/¹³C NMR : The isopropyl group shows a septet (¹H, δ ~2.9 ppm) and doublets (CH₃, δ ~1.3 ppm). The fluorine substituent induces deshielding in adjacent protons .

- X-ray Crystallography : Resolves steric interactions between the isopropyl and dioxaborolane moieties, as seen in structurally similar compounds .

Q. What common side reactions occur during synthesis, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis : Boronic esters are moisture-sensitive. Use anhydrous conditions and silica gel purification to avoid decomposition .

- Deborylation : Competing reductive elimination may occur with excess base. Optimize stoichiometry of potassium acetate and limit reaction temperature to ≤90°C .

Advanced Research Questions

Q. How do the steric and electronic effects of the 4-fluoro-3-isopropyl substituent influence cross-coupling reactivity?

- Methodological Answer :

- Steric Effects : The isopropyl group slows transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to accelerate the process .

- Electronic Effects : The electron-withdrawing fluoro substituent enhances electrophilicity of the boron center, improving coupling efficiency with electron-rich partners. Monitor via ¹¹B NMR to assess boron center activation .

Q. What strategies ensure the compound’s stability under varying storage and reaction conditions?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis .

- Stability Assays : Conduct accelerated aging studies (e.g., 40°C/75% RH for 48 hours) with LC-MS monitoring. For analogous compounds, degradation products include boronic acids and pinacol .

Q. How can researchers resolve discrepancies in NMR data, particularly for diastereotopic protons or dynamic effects?

- Methodological Answer :

- VT-NMR : Perform variable-temperature NMR (e.g., –40°C to 60°C) to freeze conformational exchange. For example, isopropyl methyl groups may show splitting at low temperatures due to restricted rotation .

- COSY/NOESY : Correlate coupling between the fluorine atom and adjacent aromatic protons to confirm substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.